Rosmarinic Acid

Description

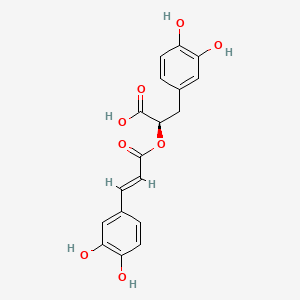

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUMFZQKYFQNTF-WUTVXBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896987 | |

| Record name | Rosmarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.547 g/cu cm | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

20283-92-5, 537-15-5 | |

| Record name | Rosmarinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosmarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosmarinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosmarinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSMARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-175 °C | |

| Record name | ROSMARINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Neuroprotective Landscape of Rosmarinic Acid: A Technical Guide

For Immediate Release

[City, State] – November 10, 2025 – In an era marked by an escalating prevalence of neurodegenerative diseases, the scientific community is intensifying its search for effective therapeutic agents. Among the promising natural compounds, rosmarinic acid (RA), a polyphenolic compound found in various Lamiaceae herbs, has garnered significant attention for its multifaceted neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the neuroprotective effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Abstract

This compound exhibits a remarkable capacity to counteract the pathological hallmarks of several neurodegenerative disorders. Its neuroprotective efficacy stems from a combination of antioxidant, anti-inflammatory, anti-apoptotic, and anti-protein aggregation activities. This document elucidates the key signaling pathways modulated by this compound, presents quantitative data from pivotal studies in a comparative format, and provides detailed methodologies for the key experimental assays cited.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective actions are primarily attributed to its ability to modulate critical cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant Properties and Activation of the Nrf2/HO-1 Pathway

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound effectively mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1. This leads to the increased expression of antioxidant enzymes that neutralize reactive oxygen species (ROS).[3][4]

Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Signaling

Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. This compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6]

In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and enzymes. This compound has been shown to prevent the phosphorylation of IκBα and the nuclear translocation of p65.[7][8]

The MAPK family, including ERK, JNK, and p38, are also key regulators of inflammation. This compound can suppress the phosphorylation of these MAPKs, thereby downregulating the expression of inflammatory mediators.[5]

Anti-Apoptotic Activity

This compound protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby preventing the activation of caspases and subsequent cell death.[1][9]

Inhibition of Protein Aggregation

A hallmark of many neurodegenerative diseases is the abnormal aggregation of proteins, such as amyloid-beta (Aβ) and tau. This compound has demonstrated the ability to inhibit the aggregation of both Aβ and tau proteins.[10][11] It can interfere with the formation of neurotoxic oligomers and fibrils, potentially by binding to the hydrophobic regions of these proteins and stabilizing their non-pathological conformations.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Studies on this compound's Neuroprotective Effects

| Cell Line | Insult | RA Concentration | Observed Effect | Reference |

| SH-SY5Y | Hydrogen Peroxide | 1-10 µM | Significantly attenuated ROS generation and apoptotic cell death. | [9] |

| BV2 microglia | LPS | 10-25 µM | Significantly inhibited LPS-induced mRNA expression of TNFα, IL-8, and iNOS. | [5] |

| Primary cerebellar granule neurons | Glutamate | 50-100 µM | Restored cell viability to control levels. | [12] |

| N9 microglial cells | LPS | 1-10 µM | Reduced expression of iNOS, TNF-α, IL-1β, and IL-6. | [13] |

Table 2: In Vivo Studies on this compound's Neuroprotective Effects

| Animal Model | Disease Model | RA Dosage | Observed Effect | Reference |

| CD-1 mice | Ischemic stroke (tMCAO) | 20 and 40 mg/kg | Improved neurological function, reduced infarct volume, and decreased cell apoptosis. | [1][2] |

| 3xTg-AD mice | Alzheimer's Disease | Not specified | Inhibited Aβ and phosphorylated tau accumulation, and improved cognitive function. | [14] |

| Rats | Spinal Cord Injury | Not specified | Improved locomotor recovery, mitigated neurological deficit, and increased neuronal preservation. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective properties.

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of specific proteins (e.g., Nrf2, HO-1, p-p65, Bcl-2, Bax).

Methodology:

-

Protein Extraction: Brain tissue or cultured cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

TUNEL Staining for Apoptosis Detection

Objective: To detect apoptotic cells in brain tissue.

Methodology:

-

Tissue Preparation: Brain tissue sections are deparaffinized and rehydrated.

-

Permeabilization: The sections are treated with proteinase K to allow for antibody penetration.

-

TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT incorporates biotin-dUTP at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The incorporated biotin is detected using streptavidin-HRP and a substrate solution (e.g., DAB), which produces a colored precipitate in apoptotic cells.

-

Counterstaining: The sections are counterstained with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei.

-

Microscopy and Analysis: The sections are observed under a microscope, and the number of TUNEL-positive cells is counted.

Measurement of Infarct Volume by TTC Staining

Objective: To quantify the volume of ischemic brain injury.

Methodology:

-

Brain Slicing: Following euthanasia, the brain is rapidly removed and sliced into coronal sections of uniform thickness (e.g., 2 mm).

-

TTC Incubation: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

-

Staining Principle: In viable tissue, mitochondrial dehydrogenases reduce the colorless TTC to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (pale white).

-

Image Acquisition: The stained slices are photographed or scanned.

-

Image Analysis: The areas of the infarct (white) and the total hemisphere are measured for each slice using image analysis software.

-

Volume Calculation: The infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas may be applied.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multi-target mechanism of action. Its ability to mitigate oxidative stress, neuroinflammation, apoptosis, and protein aggregation underscores its therapeutic potential for a range of neurodegenerative disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based neuroprotective therapies. Future investigations should focus on optimizing its bioavailability and conducting rigorous clinical trials to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. A sensitive spectrophotometric method for the determination of superoxide dismutase activity in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]

- 11. elkbiotech.com [elkbiotech.com]

- 12. 2.2. Analysis of Malondialdehyde (MDA) Concentration in Brain Cortex Homogenates [bio-protocol.org]

- 13. The Effect of this compound on Apoptosis and nNOS Immunoreactivity Following Intrahippocampal Kainic Acid Injections in Rats - Basic and Clinical Neuroscience [bcn.iums.ac.ir]

- 14. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Mechanisms of Rosmarinic Acid in Attenuating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a key pathological feature of numerous neurodegenerative and neurological disorders, is characterized by the activation of glial cells and the subsequent production of pro-inflammatory mediators. Rosmarinic acid (RA), a naturally occurring polyphenolic compound, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound mitigates neuroinflammation. We will dissect the key signaling pathways modulated by RA, including the NF-κB, Nrf2/HO-1, and NLRP3 inflammasome pathways, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to Neuroinflammation and the Therapeutic Potential of this compound

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative protein aggregates. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia and astrocytes, can lead to the sustained release of cytotoxic molecules such as pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), ultimately contributing to neuronal damage and cognitive decline.

This compound (α-O-caffeoyl-3,4-dihydroxyphenyl lactic acid) is a phenolic compound found in various Lamiaceae herbs like rosemary, sage, and perilla.[1] Emerging evidence strongly suggests that RA can effectively counteract neuroinflammatory processes, positioning it as a promising candidate for the development of novel neurotherapeutics.[2][3] This guide will elucidate the intricate molecular mechanisms underpinning the anti-neuroinflammatory effects of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-neuroinflammatory effects by modulating several critical intracellular signaling cascades. The primary pathways include the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome, alongside the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In the context of neuroinflammation, activation of microglia by stimuli such as lipopolysaccharide (LPS) leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding for TNF-α, IL-6, and IL-1β.

This compound has been shown to potently inhibit NF-κB activation.[4][5] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm.[6] This inhibitory action leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7]

References

- 1. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound relieves LPS-induced sickness and depressive-like behaviors in mice by activating the BDNF/Nrf2 signaling and autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates the Activation of Murine Microglial N9 Cells through the Downregulation of Inflammatory Cytokines and Cleaved Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Mitigates Lipopolysaccharide-Induced Neuroinflammatory Responses through the Inhibition of TLR4 and CD14 Expression and NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Activate the NLRP3 Inflammasome. | Semantic Scholar [semanticscholar.org]

- 6. This compound inhibits the formation of reactive oxygen and nitrogen species in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Rosmarinic Acid: A Technical Guide to its Role in Regulating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of chronic and degenerative diseases. Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family plants, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound regulates oxidative stress. It details the key signaling pathways modulated by RA, presents quantitative data from pertinent studies in a structured format, and offers comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.

Introduction to this compound and Oxidative Stress

This compound is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Its chemical structure, rich in hydroxyl groups, endows it with strong free radical scavenging capabilities.[1] Oxidative stress arises from an overproduction of ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), which can damage cellular macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death.[2] RA has been shown to mitigate oxidative stress through both direct and indirect antioxidant mechanisms.[3]

Molecular Mechanisms of this compound in Oxidative Stress Regulation

This compound exerts its antioxidant effects through a multi-pronged approach, primarily by activating endogenous antioxidant defense systems and modulating key signaling pathways involved in the cellular stress response.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like RA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4] This leads to the upregulation of a battery of protective enzymes.[5]

Studies have demonstrated that RA treatment significantly increases the nuclear accumulation of Nrf2 and the expression of its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][6] This activation of the Nrf2/ARE pathway is a cornerstone of RA's indirect antioxidant activity.[4]

Figure 1: this compound-mediated activation of the Nrf2/ARE pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress. This compound has been shown to modulate these pathways to protect cells from oxidative damage.[7]

In various cell types, RA has been observed to inhibit the phosphorylation of p38 and JNK, which are often activated by stress stimuli and can lead to apoptosis.[8] Conversely, RA can promote the phosphorylation of ERK, which is typically associated with cell survival and growth.[9] By differentially modulating these MAPK pathways, this compound helps to tip the balance towards cell survival and away from apoptosis in the face of oxidative insults.[8]

Figure 2: Modulation of MAPK signaling pathways by this compound.

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in mitigating oxidative stress markers.

Table 1: In Vitro Effects of this compound on Oxidative Stress Markers

| Cell Line | Stressor | RA Concentration | Outcome | Fold/Percent Change | Reference |

| Human Liver L02 | H₂O₂ | 10, 20, 40 µg/mL | Increased Cell Viability | Up to ~40% increase | [7] |

| Human Liver L02 | H₂O₂ | 10, 20, 40 µg/mL | Decreased ROS Levels | Up to ~50% decrease | [7] |

| Human Keratinocytes (HaCaT) | UVB | 2.5 µM | Increased GSH Levels | ~1.5-fold increase | [9] |

| Rat Chondrocytes | IL-1β | 10, 50, 100 µM | Decreased NO Production | Up to ~60% decrease | [8] |

| Human Dermal Fibroblasts | H₂O₂ | 5-50 µM | Decreased ROS Levels | Significant decrease | [10] |

Table 2: In Vivo Effects of this compound on Oxidative Stress Markers

| Animal Model | Stressor | RA Dosage | Tissue | Outcome | Fold/Percent Change | Reference |

| Mice | CCl₄ | 10, 20, 40 mg/kg | Liver | Decreased MDA Levels | Up to ~70% decrease | [11] |

| Mice | CCl₄ | 10, 20, 40 mg/kg | Liver | Increased SOD Activity | Up to ~2-fold increase | [11] |

| Mice | CCl₄ | 10, 20, 40 mg/kg | Liver | Increased CAT Activity | Up to ~1.8-fold increase | [11] |

| Mice | CCl₄ | 10, 20, 40 mg/kg | Liver | Increased GSH Levels | Up to ~1.5-fold increase | [11] |

| Rats | High-Fat Diet + STZ | 50 mg/kg | Cardiac Tissue | Decreased TBARS Levels | Significant decrease | [12] |

| Rats | High-Fat Diet + STZ | 50 mg/kg | Cardiac Tissue | Increased SOD Activity | Significant increase | [12] |

| Rats | High-Fat Diet + STZ | 50 mg/kg | Cardiac Tissue | Increased CAT Activity | Significant increase | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and oxidative stress research.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]

Protocol:

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at various concentrations for a predetermined time.

-

Induction of Oxidative Stress: Introduce an oxidative stressor (e.g., H₂O₂, CCl₄) and incubate for the desired period. Include appropriate positive and negative controls.

-

Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Figure 3: Workflow for the intracellular ROS assay using DCFH-DA.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: The thiobarbituric acid reactive substances (TBARS) assay is widely used to measure malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[14]

Protocol:

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.

-

Reaction Mixture: To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

-

TBA Reaction: Collect the supernatant and add 200 µL of 0.67% thiobarbituric acid (TBA).

-

Incubation: Incubate the mixture in a boiling water bath for 15 minutes.

-

Cooling and Measurement: Cool the samples on ice and measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

Principle: The activities of key antioxidant enzymes are determined using specific spectrophotometric assays that measure the rate of substrate consumption or product formation.[15]

Superoxide Dismutase (SOD) Activity:

-

Principle: SOD activity is often measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, NBT, and xanthine.

-

Add the sample (cell lysate or tissue homogenate).

-

Initiate the reaction by adding xanthine oxidase.

-

Measure the rate of NBT reduction at 560 nm. The percentage of inhibition of NBT reduction is proportional to the SOD activity.

-

Catalase (CAT) Activity:

-

Principle: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

-

Protocol:

-

Add the sample to a solution of H₂O₂ in phosphate buffer.

-

Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.

-

One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Glutathione Peroxidase (GPx) Activity:

-

Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP⁺ by GR is monitored, which is proportional to the GPx activity.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

-

Add the sample.

-

Initiate the reaction by adding a substrate for GPx (e.g., cumene hydroperoxide or H₂O₂).

-

Measure the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. This is crucial for assessing the activation of signaling pathways like Nrf2 and MAPK.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, phospho-p38, phospho-ERK, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-related pathologies. Its multifaceted mechanism of action, encompassing direct radical scavenging and the modulation of critical cellular signaling pathways like Nrf2/ARE and MAPK, underscores its robust antioxidant capabilities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future investigations should focus on clinical trials to validate these preclinical findings and to establish optimal dosing and delivery strategies for human applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modulatory Effect of this compound on H2O2-Induced Adaptive Glycolytic Response in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage | Food & Nutrition Research [foodandnutritionresearch.net]

- 7. Oxidative stress modulation by Rosmarinus officinalis in CCl4-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioquochem.com [bioquochem.com]

- 14. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Rosmarinic Acid in Preclinical Models

Abstract

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous plant species, has garnered significant attention for its wide range of pharmacological activities, most notably its potent anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-inflammatory properties of this compound. It is intended for researchers, scientists, and drug development professionals. This document details the compound's mechanisms of action, focusing on its modulation of key signaling pathways such as NF-κB and MAPKs.[4][5] Furthermore, it summarizes quantitative data from various in vitro and in vivo preclinical models and provides detailed experimental protocols for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the scientific basis for this compound's therapeutic potential in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective and restorative process, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, asthma, and neurodegenerative disorders.[1][6] this compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is abundant in plants of the Lamiaceae and Boraginaceae families.[1][2] Preclinical research has consistently demonstrated its significant anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic development.[7][8] This guide aims to consolidate the core preclinical findings and methodologies used to evaluate the anti-inflammatory efficacy of this compound.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are central to the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10][11] this compound has been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[4][11] This inhibitory action effectively suppresses the expression of NF-κB-dependent inflammatory mediators.[5][12]

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical component of the inflammatory response.[1][5] These kinases are activated by stimuli like LPS and pro-inflammatory cytokines, and they regulate the synthesis of inflammatory mediators.[5][13] Preclinical studies have demonstrated that this compound can suppress the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in various cell types.[4][5][13] By inhibiting MAPK activation, this compound further reduces the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][13]

References

- 1. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. This compound: modes of action, medicinal values and health benefits | Animal Health Research Reviews | Cambridge Core [cambridge.org]

- 4. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]

- 7. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomedical features and therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation [mdpi.com]

- 10. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound attenuates inflammatory responses through inhibiting HMGB1/TLR4/NF-κB signaling pathway in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of a Natural Prolyl Oligopeptidase Inhibitor, this compound, on Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Activity of Rosmarinic Acid Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinic acid (RA), a prominent bioactive compound found in various Lamiaceae family plants, has garnered significant attention for its potent antioxidant properties. Upon ingestion, this compound undergoes extensive metabolism, leading to the formation of several key metabolites that may contribute to its overall biological activity. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound and its principal metabolites, including caffeic acid (CA), ferulic acid (FA), m-coumaric acid (m-CoA), and 3,4-dihydroxyphenyllactic acid (DHPLA). We will delve into the experimental protocols for assessing antioxidant activity, present quantitative data for comparative analysis, and visualize the intricate signaling pathways modulated by these compounds in the context of oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Phytochemicals with antioxidant properties are of great interest as potential therapeutic agents to mitigate oxidative damage. This compound has demonstrated significant free radical scavenging and cytoprotective effects.[1][2] However, its low bioavailability and rapid metabolism necessitate a thorough investigation into the antioxidant contributions of its metabolites.[3] This guide aims to provide a comprehensive resource for researchers investigating the antioxidant mechanisms of this compound and its metabolic derivatives.

Metabolism of this compound

Following oral administration, this compound is metabolized by the gut microflora and undergoes further transformations in the body. The primary metabolic pathways include hydrolysis, conjugation (glucuronidation and sulfation), and breakdown into smaller phenolic acids.[3]

Metabolic pathway of this compound.

Quantitative Antioxidant Activity

The antioxidant activity of this compound and its metabolites can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed for this purpose. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard measure of antioxidant potency.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| This compound | 9.8 ± 0.5 | 5.2 ± 0.3 | [4] |

| Caffeic Acid | 14.2 ± 0.8 | 7.1 ± 0.4 | [4] |

| Ferulic Acid | 35.7 ± 1.9 | 15.4 ± 0.9 | [4] |

| m-Coumaric Acid | > 100 | > 100 | [3] |

| DHPLA | 12.5 ± 0.7 | Not Reported | [3] |

| Quercetin (Control) | 8.5 ± 0.4 | 4.8 ± 0.2 | [3] |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (this compound and its metabolites)

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds in methanol.

-

In a 96-well microplate, add a specific volume of each test compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.[5][6]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Cell Line:

-

Human liver cancer cell line (HepG2)

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., MEM)

-

Fetal bovine serum (FBS)

-

DCFH-DA solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of the test compounds along with DCFH-DA solution for 1 hour.

-

Wash the cells with PBS to remove the excess test compound and DCFH-DA.

-

Add AAPH solution to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at regular intervals for 1 hour (excitation ~485 nm, emission ~538 nm).

-

Calculate the area under the curve (AUC) for both control and treated wells.

-

Determine the CAA value as the percentage reduction in AUC in the presence of the antioxidant.[1][7]

Signaling Pathways in Antioxidant Activity

This compound and its metabolites exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2-ARE signaling pathway activation.

NF-κB and MAPK Signaling Pathways

This compound and its metabolites have also been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in inflammatory responses and cellular stress. By inhibiting the activation of NF-κB and modulating MAPK cascades (ERK, JNK, and p38), these compounds can reduce the production of pro-inflammatory cytokines and further mitigate oxidative stress.[8][9][10]

Modulation of NF-κB and MAPK pathways.

Experimental Workflow

The investigation of the antioxidant activity of this compound metabolites typically follows a structured workflow, from initial in vitro screening to more complex cellular and mechanistic studies.

Experimental workflow for antioxidant investigation.

Conclusion

This technical guide provides a comprehensive overview of the antioxidant activity of this compound and its primary metabolites. The presented data indicates that while this compound itself is a potent antioxidant, its metabolites, particularly caffeic acid and DHPLA, also contribute significantly to its radical scavenging capabilities. The discrepancy in activity between chemical and cellular assays highlights the importance of considering bioavailability and cellular uptake in the evaluation of antioxidant efficacy. Furthermore, the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK underscores the multifaceted mechanisms by which these compounds exert their protective effects against oxidative stress. The detailed protocols and visualized pathways in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and its metabolites in the prevention and treatment of oxidative stress-related diseases. Future research should focus on in vivo studies to confirm these findings and explore the synergistic effects of the metabolite mixture as it occurs physiologically.

References

- 1. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant activity of this compound and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanopartikel.info [nanopartikel.info]

- 8. This compound Ameliorates H2O2-Induced Oxidative Stress in L02 Cells Through MAPK and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Rosmarinic Acid: A Multifaceted Therapeutic Candidate for Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a growing global health challenge with limited therapeutic options.[1] These disorders are characterized by the progressive loss of structure and function of neurons.[2] A growing body of evidence points to the therapeutic potential of rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various herbs of the Lamiaceae family, such as rosemary, sage, and lemon balm.[1][3] This technical guide provides an in-depth overview of the preclinical evidence supporting RA as a therapeutic candidate for neurodegenerative diseases, focusing on its mechanisms of action, relevant signaling pathways, and key experimental findings.

Core Mechanisms of Neuroprotection by this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting oxidative stress, neuroinflammation, and protein aggregation, which are common pathological hallmarks of many neurodegenerative diseases.[1][3]

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative conditions.[3] RA is a potent antioxidant, capable of scavenging free radicals and chelating pro-oxidant metal ions.[3][4] It has been shown to significantly attenuate hydrogen peroxide-induced ROS generation and subsequent apoptotic cell death in neuronal cell lines.[3] Furthermore, RA can bolster the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[3]

Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a crucial role in the progression of neurodegeneration.[5] RA has demonstrated significant anti-inflammatory properties in various models. It can suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] Mechanistically, RA has been shown to inhibit the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8] It can also modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[9]

Anti-Protein Aggregation Properties: The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in AD, and α-synuclein in PD, is a central feature of many neurodegenerative diseases.[5][10] Preclinical studies have shown that RA can directly interfere with the aggregation process of these pathological proteins.[10][11] It has been found to inhibit the formation of Aβ fibrils and even destabilize pre-formed aggregates.[11] In the context of AD, RA has also been shown to suppress the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles.[11]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through its interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. RA has been shown to activate Nrf2, leading to the increased expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[12] This activation helps to mitigate oxidative stress and protect neurons from damage.[12]

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. In neurodegenerative diseases, its chronic activation in glial cells contributes to the sustained production of pro-inflammatory cytokines.[8] this compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators and dampening the neuroinflammatory response.[8]

c-Jun N-terminal Kinase (JNK) Pathway: The JNK signaling pathway is implicated in both neuronal apoptosis and the hyperphosphorylation of tau protein.[11] Studies have shown that RA can suppress the activation of the JNK pathway.[11] This inhibition is believed to contribute to its ability to reduce tau phosphorylation and protect against neuronal cell death.[11]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Studies on this compound

| Cell Line | Insult | RA Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y (human neuroblastoma) | Hydrogen Peroxide (H₂O₂) | 15, 30 µg/ml | Cell Viability (WST-1 assay) | Significant increase in cell viability compared to H₂O₂-treated cells.[2] | [2] |

| SH-SY5Y (human neuroblastoma) | tert-butylhydroperoxide (t-BOOH) | 10-100 µM | Cell Death (LDH release) | EC₅₀ of 0.9-3.7 µM for protection against cell death.[13] | [13] |

| SH-SY5Y (human neuroblastoma) | Rotenone | 1, 10, 100 µM | Cell Viability (MTT assay) | Dose-dependent increase in cell viability.[11] | [11] |

| SH-SY5Y (human neuroblastoma) | MPP⁺ | 80, 100, 200 µM | SIRT4 protein expression | Dose-dependent reversal of MPP⁺-induced increase in SIRT4 expression.[5] | [5] |

Table 2: In Vivo Studies on this compound in Animal Models of Neurodegenerative Diseases

| Animal Model | Disease Modeled | RA Dosage | Treatment Duration | Key Findings | Reference |

| G93A-SOD1 Transgenic Mice | ALS | 400 mg/kg/day | From 7 weeks of age | Delayed disease onset and progression by over a month; extended survival.[2] | [2] |

| G93A-SOD1 Transgenic Mice | ALS | 0.13 mg/kg (i.p.) | From presymptomatic stage | Significantly delayed motor dysfunction and extended lifespan.[14] | [14] |

| Aβ₁₋₄₂-injected BALB/c Mice | Alzheimer's Disease | Oral administration | - | Reversed deficits in spatial and recognition memory.[3] | [3] |

| 3xTg-AD Mice | Alzheimer's Disease | - | - | Improved spatial working memory (Y-maze test).[15] | [15] |

| 3-Nitropropionic acid (3-NP)-treated Rats | Huntington's Disease | - | - | Attenuated lipid peroxidation and restored endogenous antioxidant enzymes.[16] | [16] |

| MPTP-induced Mice | Parkinson's Disease | - | - | Suppressed mitochondrial unfolded protein response and protected against mitochondrial failure.[5] | [5] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the therapeutic potential of this compound, this section provides an overview of key experimental methodologies cited in the literature.

In Vitro Neuroprotection Assays

1. Cell Culture and Differentiation:

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[17]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17]

-

Differentiation: To induce a more neuron-like phenotype, cells are often treated with retinoic acid (RA) at a concentration of 10 µM for several days.[18]

2. Induction of Neurotoxicity:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) is used at concentrations ranging from 100 to 800 µM to induce oxidative stress.[2][17]

-

Mitochondrial Complex I Inhibition: 1-methyl-4-phenylpyridinium (MPP⁺) or rotenone are used to model Parkinson's disease by inhibiting mitochondrial complex I.[5][11]

3. This compound Treatment:

-

Cells are typically pre-treated with various concentrations of this compound for a specific duration (e.g., 1-24 hours) before the addition of the neurotoxin.[2][11]

4. Assessment of Neuroprotection:

-

Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assays are used to quantify cell viability.[2][17]

-

Apoptosis Assays: Measurement of caspase-3 activity or TUNEL staining can be used to assess apoptosis.

-

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.

In Vivo Animal Models

1. Alzheimer's Disease Model:

-

Animal Strain: BALB/c or transgenic mouse models like 3xTg-AD are frequently used.[3][15]

-

Induction of Pathology: Stereotaxic injection of aggregated amyloid-beta (Aβ)₁₋₄₂ into the hippocampus is a common method to induce AD-like pathology in wild-type mice.[3]

-

This compound Administration: RA is typically administered orally via gavage.[3]

-

Behavioral Testing: The Morris water maze is used to assess spatial learning and memory, while the novel object recognition test evaluates recognition memory.[3]

-

Histological and Biochemical Analysis: Brain tissue is analyzed for Aβ plaque deposition, tau hyperphosphorylation (using antibodies like AT8), and markers of neuroinflammation and oxidative stress.[15]

2. Amyotrophic Lateral Sclerosis (ALS) Model:

-

Animal Model: Transgenic mice expressing a mutant human superoxide dismutase 1 (SOD1-G93A) are the most widely used model for ALS.[2][14]

-

This compound Administration: RA can be administered via intraperitoneal (i.p.) injection or orally.[2][14]

-

Functional Assessment: Motor function is assessed using tests like the rotarod test for motor coordination and the paw grip endurance test for muscle strength.[2][14]

-

Survival Analysis: The lifespan of the mice is monitored to determine the effect of RA on survival.[2][14]

-

Histological Analysis: The number of motor neurons in the spinal cord is quantified using immunohistochemistry for markers like choline acetyltransferase (ChAT).[2]

3. Huntington's Disease Model:

-

Induction of Pathology: Systemic administration of 3-nitropropionic acid (3-NP), a mitochondrial toxin, is used to induce striatal degeneration that mimics some aspects of HD.[16]

-

This compound Administration: Treatment with RA can be administered prior to or concurrently with 3-NP.

-

Biochemical Analysis: Striatal tissue is analyzed for markers of oxidative stress, such as lipid peroxidation (malondialdehyde levels) and the activity of antioxidant enzymes (e.g., catalase, glutathione).[16]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds significant promise as a therapeutic agent for a range of neurodegenerative diseases. Its ability to concurrently target oxidative stress, neuroinflammation, and protein aggregation addresses the multifactorial nature of these complex disorders. However, it is important to note that the majority of the current evidence is derived from in vitro and animal studies.[10]

Future research should focus on several key areas to advance the clinical translation of this compound:

-

Pharmacokinetics and Bioavailability: A significant challenge with many polyphenols, including RA, is their poor bioavailability.[2] Further research into novel delivery systems, such as nanotechnology-based carriers, is warranted to enhance its central nervous system penetration.[2]

-

Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials in human subjects are essential to definitively establish the safety and efficacy of this compound for the treatment of neurodegenerative diseases.[10]

-

Combination Therapies: Investigating the synergistic effects of this compound in combination with existing or other novel therapeutic agents could lead to more effective treatment strategies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 4. researchgate.net [researchgate.net]

- 5. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of safranal or candesartan on 3-nitropropionicacid-induced biochemical, behavioral and histological alterations in a rat model of Huntington’s disease | PLOS One [journals.plos.org]

- 7. treat-nmd.org [treat-nmd.org]

- 8. Laser microscopy acquisition and analysis of premotor synapses in the murine spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rotarod performance test - Wikipedia [en.wikipedia.org]

- 14. Rotarod-Test for Mice [protocols.io]

- 15. static.igem.org [static.igem.org]

- 16. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rosmarinic Acid in Lamiaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rosmarinic acid, a prominent secondary metabolite in the Lamiaceae (mint) family, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. A thorough understanding of its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Lamiaceae, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a branched pathway that utilizes precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeic acid moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid moiety.

The Phenylpropanoid Pathway Branch

The synthesis of the caffeic acid portion of this compound begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway[1].

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid[2].

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism[3][4].

The Tyrosine-Derived Pathway Branch

The 3,4-dihydroxyphenyllactic acid moiety is derived from the amino acid L-tyrosine through a series of enzymatic reactions:

-

Tyrosine Aminotransferase (TAT): TAT catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid[5][6][7].

-

4-Hydroxyphenylpyruvate Reductase (HPPR): This reductase converts 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid[8][9].

Convergence and Final Steps

The two branches converge through the action of a key enzyme, followed by hydroxylation steps to yield this compound:

-

This compound Synthase (RAS): A member of the BAHD acyltransferase family, RAS catalyzes the esterification of 4-coumaroyl-CoA with 4-hydroxyphenyllactic acid to form 4-coumaroyl-4'-hydroxyphenyllactic acid[10].

-

CYP98A Enzymes (Hydroxylases): Cytochrome P450 enzymes belonging to the CYP98A subfamily are responsible for the subsequent 3- and 3'-hydroxylation of 4-coumaroyl-4'-hydroxyphenyllactic acid to produce this compound.

Below is a diagram illustrating the biosynthetic pathway of this compound in the Lamiaceae family.

Quantitative Data

The efficiency of the this compound biosynthetic pathway is governed by the kinetic properties of its enzymes and the cellular concentrations of its precursors and intermediates.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the this compound biosynthesis pathway from various plant sources, including members of the Lamiaceae family.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | Reference |

| PAL | Annona cherimola | L-Phenylalanine | Two Km values reported | - | [11] |

| C4H | Petroselinum crispum | Cinnamate | 5 | - | [2] |

| 4CL | Marchantia paleacea | p-Coumaric Acid | 93.99 | - | [3] |

| Caffeic Acid | 113.30 | - | [3] | ||

| Populus trichocarpa x P. deltoides | p-Coumaric Acid | ~80 | - | [12] | |

| Ferulic Acid | ~100 | - | [12] | ||

| Morus atropurpurea | p-Coumaric Acid | 10.49 | 4.4 nkat mg-1 | [4] | |

| TAT | Leishmania donovani | Tyrosine | 3500 ± 900 | 11.7 ± 1.51 µmol·min-1·µg-1 | [6] |

| Anthoceros agrestis | L-Tyrosine | 530 | - | [7] | |

| HPPR | Arabidopsis thaliana | pHPP | - | - | [8] |

Note: Data for Lamiaceae species are limited in the literature, and values from other species are provided for reference. Kinetic parameters can vary significantly based on the specific isoform, plant species, and assay conditions.

Metabolite Concentrations

The table below presents the concentrations of this compound and some of its precursors in selected Lamiaceae species.

| Plant Species | Metabolite | Concentration | Reference |

| Salvia officinalis | This compound | 7.45 mg/g extract | [13] |

| 17,678.7 ± 673.4 µg/g | [14] | ||

| 13.3 to 47.3 mg/g dried leaves (in various Salvia species) | [15] | ||

| 145.71 mg/g (in Salvia runcinata) | [16] | ||

| Rosmarinus officinalis | This compound | 14,311.0 ± 636.4 µg/g | [14] |

| 8,599 µg/g dry weight | [17] | ||

| 0.31 g/100g methanol extract | [18] | ||

| Melissa officinalis | This compound | 30.0 ± 0.2 mg/g | [10] |

| 3% in dry weight | [19] | ||

| 3.91% in full flowering stage | [20] | ||

| 2.96 - 22.18 mg/mL (in tinctures from dried material) | [21] | ||

| Origanum vulgare | This compound | 40.1 ± 1.0 mg/g | [10] |

| Mentha piperita | This compound | 16.2 ± 0.6 mg/g | [10] |

| Thymus vulgaris | This compound | 15.3 ± 1.2 mg/g | [10] |

Experimental Protocols

Accurate quantification of enzyme activity and metabolite levels is essential for studying the this compound biosynthesis pathway. Below are detailed methodologies for key experiments.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.

Sample Preparation:

-

Grind dried plant material to a fine powder.

-

Extract a known weight of the powder with a suitable solvent, such as 70% ethanol or methanol, often with sonication or maceration[13].

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter before HPLC analysis.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[22].

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile[19].

-

Detection: UV detection at a wavelength of 280 nm or 330 nm is common for this compound[13][17].

-

Quantification: Create a standard curve using a certified this compound standard. The concentration in the samples is determined by comparing their peak areas to the standard curve[18].

The following diagram illustrates a general workflow for the quantification of this compound.

Enzyme Assays

Phenylalanine Ammonia-Lyase (PAL) Activity Assay: PAL activity is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm[23].

-

Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 8.8) containing protective agents like polyvinylpyrrolidone and β-mercaptoethanol. Centrifuge the homogenate to obtain the crude enzyme extract[24].

-

Assay Mixture: The reaction mixture typically contains L-phenylalanine in a suitable buffer (e.g., Tris-HCl, pH 8.8)[24].

-

Reaction: Initiate the reaction by adding the enzyme extract. Incubate at a specific temperature (e.g., 37°C) for a defined period[24].

-

Measurement: Stop the reaction (e.g., by adding HCl) and measure the absorbance at 290 nm. Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient.

Cinnamate-4-Hydroxylase (C4H) Activity Assay: C4H activity is often measured using a radiometric assay that follows the conversion of [14C]-cinnamic acid to [14C]-p-coumaric acid[2].

-

Microsome Preparation: C4H is a membrane-bound enzyme, so microsomal fractions are prepared from plant tissues by differential centrifugation[2].

-